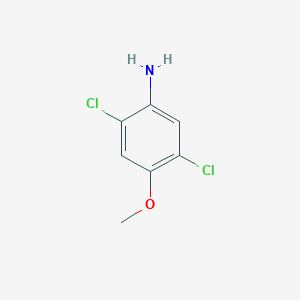

2,5-Dichloro-4-methoxyaniline

Description

BenchChem offers high-quality 2,5-Dichloro-4-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloro-4-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dichloro-4-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMXIPGKIUDONN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 2,5-Dichloro-4-methoxyaniline

This guide provides an in-depth technical analysis of 2,5-Dichloro-4-methoxyaniline , a specific chlorinated aniline derivative used as a fine chemical intermediate.

Editorial Note: A critical distinction must be made immediately. This molecule (CAS 101251-23-4) is a structural isomer of the widely known Bosutinib intermediate (2,4-Dichloro-5-methoxyaniline, CAS 98446-49-2). Confusing these two isomers is a common source of experimental failure in medicinal chemistry. This guide focuses strictly on the 2,5-dichloro-4-methoxy isomer.

CAS Registry Number: 101251-23-4 Synonyms: 4-Amino-2,5-dichloroanisole; 2,5-Dichloro-p-anisidine.

Part 1: Physicochemical Core & Molecular Weight Analysis

For researchers conducting mass spectrometry (MS) or stoichiometry calculations, relying solely on the average molecular weight is insufficient due to the significant isotopic contribution of the two chlorine atoms.

Molecular Weight Data

| Property | Value | Technical Context |

| Average Molecular Weight | 192.04 g/mol | Used for molarity/stoichiometry calculations. |

| Monoisotopic Mass | 190.9905 Da | Based on |

| Molecular Formula | C | - |

| Isotopic Pattern (M:M+2:M+4) | 9 : 6 : 1 | Characteristic of Cl |

Structural Identification

The "2,5-dichloro" designation implies a para relationship between the chlorine atoms, while the amino (position 1) and methoxy (position 4) groups are also para to each other. This symmetry (or lack thereof compared to isomers) significantly impacts NMR splitting patterns.

-

1H NMR Expectation: Two distinct aromatic singlets (due to lack of adjacent protons).

-

13C NMR Expectation: Distinct shifts for C-Cl carbons vs. C-N/C-O carbons.

Part 2: Synthetic Routes & Process Chemistry[1]

The synthesis of 2,5-Dichloro-4-methoxyaniline is typically achieved via the reduction of its nitro-precursor.[1] This approach preserves the regiochemistry established in the precursor.

Primary Route: Reduction of 2,5-Dichloro-4-nitroanisole

This pathway avoids the regioselectivity issues associated with direct chlorination of p-anisidine, which often yields mixtures of 2,3- and 2,6- isomers.

Workflow Logic

-

Precursor Selection: Start with 2,5-dichloro-4-nitroanisole .

-

Reduction Method:

-

Lab Scale:Fe / HCl (Béchamp Reduction) or SnCl

. Iron is preferred for cost and selectivity, avoiding dechlorination side-reactions that can occur with catalytic hydrogenation (Pd/C) if not carefully controlled. -

Clean/Pharma Scale:Catalytic Hydrogenation (H

, Pt/C) . Platinum is often preferred over Palladium to prevent hydrodechlorination (stripping the Cl atoms).

-

Experimental Protocol (Fe/Acid Reduction)

-

Reagents: 2,5-Dichloro-4-nitroanisole (1.0 eq), Iron Powder (3.0 eq), HCl (cat.), Ethanol/Water solvent.

-

Step 1: Suspend nitro compound and iron powder in 50% EtOH/H

O. -

Step 2: Heat to reflux (approx. 80°C).

-

Step 3: Add dilute HCl dropwise. Caution: Exothermic.

-

Step 4: Monitor by TLC/LC-MS until nitro peak disappears.

-

Step 5: Basify with Na

CO

Visualization: Synthesis & Isomer Differentiation

The following diagram contrasts the target synthesis with the "Bosutinib Isomer" pathway to prevent confusion.

Figure 1: Synthetic pathway for the target molecule (green) versus the common isomeric impurity (grey).[2]

Part 3: Applications & Pharmaceutical Relevance

While the 2,4-dichloro isomer is famous as a kinase inhibitor intermediate (Bosutinib), the 2,5-dichloro-4-methoxyaniline (CAS 101251-23-4) serves distinct roles:

-

Azo Dye Coupling Component: The electron-donating methoxy and amino groups, combined with the electron-withdrawing chlorines, create a "push-pull" electronic system. This makes the molecule a valuable diazo component in the synthesis of industrial pigments, specifically for creating light-fast yellow and red azo dyes.

-

Heterocyclic Scaffold: In drug discovery, this aniline is cyclized to form 6,7-substituted quinolines or quinazolines . The 2,5-chlorine pattern on the aniline ring translates to specific substitution patterns on the final heterocycle, affecting the binding affinity in the ATP-binding pocket of target enzymes.

Part 4: Analytical Characterization Strategy

To validate the identity of synthesized or purchased material, use the following "Self-Validating" protocol.

Mass Spectrometry Check

-

Criteria: Look for the characteristic Chlorine Isotope Cluster.

-

Pass: Peaks at m/z 191 (M), 193 (M+2), and 195 (M+4) with intensities roughly 100%, 65%, and 10%.

-

Fail: A single peak at 191 indicates dechlorination (loss of Cl).

NMR Regiochemistry Check

Distinguishing between the 2,5-dichloro and 2,4-dichloro isomers is difficult by MS (same mass). Use

-

Target (2,5-Cl): Protons at positions 3 and 6 are para to each other. They will appear as two sharp singlets .

-

Isomer (2,4-Cl): Protons at positions 3 and 6 are para, but the chemical environment is different. While often singlets, the NOE (Nuclear Overhauser Effect) will differ.

-

Test: Irradiate the OMe signal.

-

Target Result: NOE observed at H-3 and H-5? No, H-3 is between Cl and OMe. H-6 is between Cl and NH2.

-

Isomer Result: Irradiating OMe (pos 5) affects H-6.

-

Part 5: Safety & Handling (E-E-A-T)

Chlorinated anilines are toxic and potential mutagens.

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin. Aniline derivatives can cause methemoglobinemia (blue skin/lips due to oxygen deprivation in blood).

-

Handling Protocol:

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Spill Response: Do not sweep dry dust (aerosol risk). Wet with water/absorbent before collecting.

-

-

Storage: Light sensitive. Store in amber vials under inert atmosphere (Nitrogen/Argon) to prevent oxidation (browning).

References

-

BenchChem. Protocol 1: Synthesis of 2,5-Dichloro-4-methoxyaniline. Retrieved from

-

Apollo Scientific. Product Data: 2,5-Dichloro-4-methoxyaniline (CAS 101251-23-4).[3][4] Retrieved from

-

PubChem. Compound Summary: 2,4-Dichloro-5-methoxyaniline (Isomer Comparison).[5] Retrieved from

-

BLD Pharm. Chemical Properties and Safety Data: CAS 101251-23-4.[3] Retrieved from

Sources

- 1. 1,4-Dichloro-2-methoxy-5-nitrobenzene | 17801-99-9 | Benchchem [benchchem.com]

- 2. 2,5-Dichloro-4-methoxyaniline | 101251-23-4 | Benchchem [benchchem.com]

- 3. 1378864-94-8|3-Chloro-4-methoxybenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 4. scribd.com [scribd.com]

- 5. Mutant glucose oxidase and use thereof - Patent US-11525121-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2,5-Dichloro-4-methoxyaniline" synthesis precursors

An In-depth Technical Guide to the Synthesis of 2,5-Dichloro-4-methoxyaniline: Precursors and Methodologies

Abstract

2,5-Dichloro-4-methoxyaniline, also known as 4-Amino-2,5-dichloroanisole[1], is a valuable substituted aniline intermediate crucial in the synthesis of various specialty chemicals, including dyes and pigments. The precise arrangement of its functional groups—an amino, a methoxy, and two chloro substituents—necessitates a well-designed synthetic strategy to ensure high regioselectivity and yield. This guide provides a comprehensive analysis of the primary synthetic pathways to 2,5-Dichloro-4-methoxyaniline, focusing on the logical selection of precursors and the rationale behind the chosen methodologies. We will explore two robust, field-proven synthetic routes, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers and process chemists in selecting the optimal approach for their specific needs.

Chapter 1: Introduction to 2,5-Dichloro-4-methoxyaniline

2,5-Dichloro-4-methoxyaniline (CAS No. 101251-23-4) is an aromatic amine characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 5, a methoxy group at position 4, and an amino group at position 1. This specific substitution pattern makes it a tailored building block in organic synthesis. Its primary utility lies in serving as a precursor, where the amino group can be readily diazotized and coupled to form complex azo dyes or modified to build heterocyclic systems. The presence of the chloro and methoxy groups modulates the electronic properties and steric environment of the molecule, influencing the final properties of the derived products.

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 101251-23-4[1] |

| Molecular Formula | C₇H₇Cl₂NO |

| Molecular Weight | 192.04 g/mol |

| Synonyms | 4-Amino-2,5-dichloroanisole, 2,5-Dichloro-p-anisidine[1] |

Chapter 2: Retrosynthetic Analysis and Key Precursors

A successful synthesis of 2,5-Dichloro-4-methoxyaniline hinges on a logical retrosynthetic approach that identifies readily available and cost-effective starting materials. The substitution pattern suggests two primary strategies based on the order of introducing the functional groups.

-

The "Aniline First" Approach: This strategy begins with a pre-existing methoxyaniline (anisidine) and introduces the chloro substituents via electrophilic aromatic substitution. The key challenge is controlling the regioselectivity of the chlorination steps.

-

The "Scaffold First" Approach: This method starts with a dichlorinated aromatic core, onto which the methoxy and amino functionalities are sequentially installed. This route offers excellent control over the chloro-positions from the outset.

These two strategies lead to two logical and commercially viable precursors: p-Anisidine (4-methoxyaniline) and 2,5-Dichlorophenol .

Caption: High-level retrosynthetic analysis of 2,5-Dichloro-4-methoxyaniline.

Chapter 3: Synthesis Pathway A: Chlorination of p-Anisidine

This pathway leverages the widely available precursor p-anisidine. The core of this strategy is the sequential electrophilic chlorination of the aromatic ring. However, the powerful activating and ortho-, para-directing nature of both the amino and methoxy groups requires a protection strategy to prevent unwanted side reactions and ensure the correct 2,5-dichloro isomer is formed.

Rationale and Strategy

Direct chlorination of p-anisidine is problematic as the amino group is susceptible to oxidation and its strong activation can lead to over-chlorination and a mixture of isomers. To circumvent this, the amino group is temporarily converted into a less activating and non-oxidizable acetamido group. This acetamido group still directs ortho to itself, while the methoxy group directs ortho and para. This interplay allows for a controlled, stepwise chlorination.

Experimental Protocol

Step 1: Protection via Acetylation of p-Anisidine

-

To a stirred solution of p-anisidine (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq).

-

Heat the mixture gently to 50-60°C for 1 hour to ensure complete reaction.

-

Pour the reaction mixture into a beaker of ice water with vigorous stirring.

-

The white precipitate of 4-methoxyacetanilide is collected by vacuum filtration, washed with cold water until neutral, and dried.

Causality: The acetylation moderates the reactivity of the aromatic ring and protects the amine functionality from the harsh conditions of chlorination.

Step 2: Dichlorination of 4-Methoxyacetanilide

-

Dissolve the dried 4-methoxyacetanilide (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) (2.1 eq), dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it into ice water.

-

The resulting solid, 2,5-dichloro-4-methoxyacetanilide, is collected by filtration, washed, and dried.

Causality: The first chlorine atom is directed to the position ortho to the more activating acetamido group (position 3). The second chlorination is then directed by both groups to the remaining activated positions, with position 5 (ortho to the methoxy group) being sterically and electronically favored.

Step 3: Deprotection via Hydrolysis

-

Suspend the crude 2,5-dichloro-4-methoxyacetanilide in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Cool the solution and neutralize it carefully with a base, such as aqueous sodium hydroxide, until the pH is basic (pH 9-10).

-

The product, 2,5-Dichloro-4-methoxyaniline, will precipitate. It can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol/water.

Workflow Diagram

Caption: Workflow for the synthesis of 2,5-Dichloro-4-methoxyaniline from p-Anisidine.

Chapter 4: Synthesis Pathway B: Nitration and Reduction of 2,5-Dichloroanisole

This pathway exemplifies a building-block approach, where the desired dichlorinated framework is established first, followed by the installation of the remaining functional groups. The precursor for this route is 2,5-dichloroanisole, which can be readily prepared from the commercial chemical 2,5-dichlorophenol.

Rationale and Strategy

By starting with a dichlorinated scaffold, this route eliminates any ambiguity regarding the position of the chlorine atoms. The synthesis then focuses on introducing a nitro group at the correct position (para to the methoxy group) and subsequently reducing it to the target amine. The directing effects of the substituents in 2,5-dichloroanisole—an ortho-, para-directing methoxy group and two deactivating ortho-, para-directing chloro groups—synergistically favor nitration at the C4 position.

Precursor Synthesis: 2,5-Dichloroanisole

This precursor is synthesized via a standard Williamson ether synthesis.

-

Dissolve 2,5-dichlorophenol (1.0 eq) in a suitable solvent like methanol or acetone.

-

Add a base, such as sodium hydroxide or potassium carbonate (1.2 eq), and stir to form the phenoxide salt.

-

Add a methylating agent, typically dimethyl sulfate or methyl iodide (1.2 eq), and heat the mixture to reflux for several hours.

-

After cooling, the product is isolated by extraction and purified by distillation to yield pure 2,5-dichloroanisole[2].

Experimental Protocol

Step 1: Nitration of 2,5-Dichloroanisole

-

In a flask equipped with a dropping funnel and a stirrer, cool concentrated sulfuric acid to 0°C.

-

Slowly add 2,5-dichloroanisole (1.0 eq) while maintaining the temperature between 0-5°C.

-

Prepare a nitrating mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 2,5-dichloroanisole, ensuring the temperature does not exceed 10°C.

-

After the addition, stir the reaction at low temperature for an additional 1-2 hours.

-

Pour the reaction mixture onto crushed ice. The solid 2,5-dichloro-4-nitroanisole will precipitate.

-

Collect the product by filtration, wash thoroughly with water, and dry.

Causality: The methoxy group is a powerful ortho-, para-director. The C4 position is para to the methoxy group and is the most electronically activated and sterically accessible position for electrophilic attack.

Step 2: Reduction of 2,5-Dichloro-4-nitroanisole

A variety of methods can be used for the reduction of the nitro group. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

-

Charge a hydrogenation vessel with 2,5-dichloro-4-nitroanisole (1.0 eq), a solvent such as ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (5% Pd/C).

-

Pressurize the vessel with hydrogen gas (e.g., 5-15 bar) and heat to approximately 80-100°C.[3][4]

-

Maintain the reaction under these conditions until hydrogen uptake ceases, indicating the completion of the reduction.

-

Cool the vessel, vent the hydrogen, and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure. The resulting crude 2,5-Dichloro-4-methoxyaniline can be purified by recrystallization.

Workflow Diagram

Caption: Workflow for the synthesis of 2,5-Dichloro-4-methoxyaniline from 2,5-Dichlorophenol.

Chapter 5: Comparative Analysis of Synthesis Routes

Both pathways offer viable methods for producing 2,5-Dichloro-4-methoxyaniline. The choice between them often depends on precursor availability, scale, and equipment.

| Feature | Pathway A (from p-Anisidine) | Pathway B (from 2,5-Dichlorophenol) |

| Number of Steps | 3 | 3 |

| Key Challenge | Achieving high regioselectivity during dichlorination. | Handling of nitrating acids and catalytic hydrogenation. |

| Precursor Cost | p-Anisidine is generally inexpensive and widely available. | 2,5-Dichlorophenol is also a common industrial chemical. |

| Control | Relies on the subtle directing effects of protected amine vs. methoxy group. | Positional control of chloro groups is absolute from the start. |

| Scalability | Well-suited for large-scale production; hydrolysis is a robust final step. | Catalytic hydrogenation is highly efficient and scalable but requires specialized pressure equipment. |

| Safety | Uses potentially hazardous chlorinating agents like SO₂Cl₂. | Involves strongly acidic and oxidizing nitrating mixtures and flammable hydrogen gas. |

Chapter 6: Conclusion

The synthesis of 2,5-Dichloro-4-methoxyaniline can be effectively accomplished through several well-defined chemical transformations. This guide has detailed the two most logical and scientifically sound approaches, starting from either p-anisidine or 2,5-dichlorophenol .

-

Pathway A (from p-Anisidine) is an elegant route that relies on the principles of electrophilic substitution and the use of protecting groups to direct the reaction outcome. It is a strong candidate when precise control over chlorinating conditions is achievable.

-

Pathway B (from 2,5-Dichlorophenol) offers a more rigid and arguably more predictable synthesis by establishing the dichlorinated core at the beginning. Its reliance on standard industrial reactions like methylation, nitration, and catalytic hydrogenation makes it a robust and scalable option, particularly when high isomer purity is critical.

The selection of the optimal pathway will ultimately be guided by the specific constraints and capabilities of the laboratory or manufacturing environment, including precursor cost, equipment availability, and safety protocols.

References

- CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline - Google Patents.

- CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents.

-

The Synthesis of 2,5-Dimethoxy-4-Chloroaniline | Semantic Scholar. Available at: [Link]

-

Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. ResearchGate. Available at: [Link]

-

Synthesis of 2,4-dichloro-5-methoxyaniline - PrepChem.com. Available at: [Link]

- EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents.

-

Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction - ERIC. Available at: [Link]

- DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID - Google Patents.

-

Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC - NIH. Available at: [Link]

-

Help with synthesizing 2-chloro-5-methoxyaniline from anisole : r/chemhelp - Reddit. Available at: [Link]

-

2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem. Available at: [Link]

- US4318866A - Chlorination of 4-methoxybenzoyl chloride - Google Patents.

- US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents.

-

Synthesis of 2-ethyl-4-methoxy aniline via four-step process - ResearchGate. Available at: [Link]

-

p-Anisidine | C7H9NO | CID 7732 - PubChem. Available at: [Link]

-

p-Anisidine - Wikipedia. Available at: [Link]

-

p-Anisidine, 2-nitro - Organic Syntheses Procedure. Available at: [Link]

-

1,4-Dichloro-2-nitrobenzene - Wikipedia. Available at: [Link]

-

Synthesis of Triclosan [Expert Help Needed!] - Powered by XMB 1.9.11 - Sciencemadness. Available at: [Link]

-

4,7-dichloroquinoline - Organic Syntheses Procedure. Available at: [Link]

-

2,5-Dichloroanisole | C7H6Cl2O | CID 16125 - PubChem - NIH. Available at: [Link]

-

2,5-Dichloroaniline - Wikipedia. Available at: [Link]

Sources

- 1. 101251-23-4 Cas No. | 2,5-Dichloro-4-methoxyaniline | Apollo [store.apolloscientific.co.uk]

- 2. 2,5-Dichloroanisole | C7H6Cl2O | CID 16125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 4. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

Introduction: A Profile of 2,5-Dichloro-4-methoxyaniline

An In-depth Technical Guide to the Safe Handling of 2,5-Dichloro-4-methoxyaniline

2,5-Dichloro-4-methoxyaniline (CAS No. 101251-23-4) is a substituted aniline compound utilized as a key intermediate in the synthesis of various chemical entities, particularly within the pharmaceutical and dye industries.[1] Its molecular structure, featuring a methoxy group and two chlorine atoms on the aniline ring, dictates its reactivity and, critically, its toxicological and safety profile.

This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, scientifically grounded understanding of why specific handling protocols are necessary. By elucidating the causality behind safety measures, this document empowers laboratory personnel to work with this compound not just safely, but with a proactive and informed risk-mitigation mindset. The procedures outlined herein are based on a conservative interpretation of available data, treating the compound with a high degree of caution due to the significant hazards associated with structurally similar anilines.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a chemical's properties is the foundation of its safe handling. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Chemical Name | 2,5-Dichloro-4-methoxyaniline | [1] |

| Synonym(s) | 4-Amino-2,5-dichloroanisole, 2,5-Dichloro-p-anisidine | [1] |

| CAS Number | 101251-23-4 | [1] |

| Molecular Formula | C₇H₇Cl₂NO | [2] |

| Formula Weight | 192.04 g/mol | [1] |

| Appearance | Pale Brown Solid | [3] |

| Melting Point | 51 °C (for the 2,4-dichloro-5-methoxy isomer) | [3][4] |

| Boiling Point | ~290.1 °C (Predicted) | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [4] |

Section 2: Hazard Analysis and Toxicological Profile

The primary driver for all safety protocols is the intrinsic hazard of the material. While specific toxicological data for 2,5-dichloro-4-methoxyaniline is limited, a robust safety paradigm necessitates evaluating data from closely related structural analogs.

2.1 GHS Classification for 2,5-Dichloro-4-methoxyaniline

The known GHS classification for this specific compound indicates it is a significant irritant.[1]

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation. |

2.2 Inferred Hazards from Structural Analogs: The Rationale for Elevated Caution

A comprehensive risk assessment must consider the hazards of structurally similar molecules. Isomers and related compounds, such as 2,5-dichloroaniline and 2,4-dichloro-5-methoxyaniline, exhibit severe toxicity.[5] It is scientifically prudent and essential for personnel safety to assume that 2,5-dichloro-4-methoxyaniline may share these hazardous properties.

-

Acute Toxicity: The isomer 2,4-Dichloro-5-methoxyaniline is classified as harmful if swallowed, harmful in contact with skin, and toxic if inhaled.[5] The related compound 2,5-dichloroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[6] This suggests a high potential for systemic toxicity through all major routes of exposure.

-

Organ Damage: 2,5-dichloroaniline is known to cause damage to organs through prolonged or repeated exposure.[7]

-

Environmental Hazard: Related anilines are often classified as very toxic to aquatic life with long-lasting effects.[6]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering solutions are the primary means of protection, supplemented by administrative controls and, as the last line of defense, PPE.

3.1 Mandatory Engineering Controls

The potential for aerosolization of this compound as a dust and its high inferred inhalation toxicity make robust engineering controls non-negotiable.

-

Chemical Fume Hood: All manipulations of 2,5-dichloro-4-methoxyaniline, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

-

Ventilation: The laboratory must be equipped with adequate general ventilation to keep airborne concentrations low.[8]

-

Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[6]

3.2 Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is a critical risk-management decision. The following workflow illustrates the logic for selecting appropriate PPE for handling this compound.

Caption: PPE selection workflow for handling 2,5-Dichloro-4-methoxyaniline.

-

Eye and Face Protection: Chemical splash goggles are mandatory to protect against dust particles and potential splashes.[6]

-

Skin Protection:

-

Gloves: Compatible chemical-resistant gloves are required. Nitrile gloves are a common choice, but their integrity should be checked before use.[6][9] For handling toxic substances, double-gloving is a best practice to protect against undetected pinholes or tears. Gloves should be changed every 30-60 minutes or immediately upon contamination.[10]

-

Gown/Lab Coat: A non-permeable, long-sleeved gown with a closed front and tight-fitting cuffs is required to prevent skin contact.[8][10] Standard cloth lab coats are not sufficient as they can absorb chemicals.

-

-

Respiratory Protection: When handling the solid powder outside of a fume hood (which is strongly discouraged) or if there is a risk of dust generation that cannot be controlled, a NIOSH-approved respirator is necessary.[6][8] The specific type (e.g., N95, or a full-face respirator with appropriate cartridges) should be determined by a formal risk assessment.

Section 4: Standard Operating Procedures for Safe Handling and Storage

Adherence to standardized protocols is essential for ensuring reproducible safety.

4.1 Protocol: Weighing and Preparing a Solution of 2,5-Dichloro-4-methoxyaniline

This protocol is designed as a self-validating system where each step mitigates a specific, identified risk.

-

Pre-Work Checklist:

-

Verify the chemical fume hood is functioning correctly (check certification date and airflow monitor).

-

Ensure the work area is clean and uncluttered.

-

Confirm the location of the nearest eyewash station, safety shower, and spill kit.

-

Don all required PPE as outlined in Section 3.2 (double gloves, gown, goggles).

-

-

Weighing the Solid Compound:

-

Perform all weighing operations on a static-free weigh boat or glassine paper inside the chemical fume hood. The rationale is to contain any generated dust.

-

Use a spatula to carefully transfer the solid. Avoid any actions that could create airborne dust.

-

Close the primary container immediately after dispensing the required amount.

-

-

Dissolution:

-

Place a stir bar in the receiving flask containing the chosen solvent (e.g., methanol).

-

Slowly and carefully add the weighed solid to the solvent in the flask, keeping the operation well within the fume hood.

-

This prevents splashing and ensures any vapors are captured by the hood's exhaust.

-

-

Post-Handling and Cleanup:

-

Carefully dispose of the weigh boat/paper in a designated solid hazardous waste container.

-

Wipe down the spatula and any affected surfaces within the fume hood with a solvent-dampened cloth. Dispose of the cloth as hazardous waste.

-

Remove outer gloves and dispose of them in the designated waste stream before leaving the fume hood area.

-

Wash hands thoroughly with soap and water after the procedure is complete and PPE has been removed.[11]

-

4.2 Storage Requirements

Proper storage is critical to maintaining chemical stability and preventing accidental exposure.

-

Conditions: Store in a cool, dry, well-ventilated area.[11] The container must be kept tightly closed to prevent exposure to moisture and air.[6]

-

Security: The storage location should be a locked cabinet or an area accessible only to authorized personnel, reflecting the compound's toxicity.

-

Incompatibilities: Segregate from acids, acid chlorides, acid anhydrides, and strong oxidizing agents to prevent potentially violent reactions.[7][12]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

5.1 Spill Response

The following decision tree outlines the appropriate response to a spill.

Caption: Decision tree for responding to a 2,5-Dichloro-4-methoxyaniline spill.

For any spill, the first step is to evacuate the immediate area if there is any uncertainty.[6] For minor spills inside a fume hood, personnel with appropriate training and PPE may proceed with cleanup by dampening the solid with a solvent like alcohol to prevent dust formation, sweeping it into a container, and decontaminating the area.[6][12]

5.2 Fire Response

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[13]

-

Hazards: The compound is combustible.[14] Upon heating to decomposition, it may emit toxic and corrosive fumes, including nitrogen oxides and hydrogen chloride gas.[12][13]

-

Firefighter Protection: Responders must wear full protective gear and a self-contained breathing apparatus (SCBA).[6]

5.3 First Aid Measures

First aiders must protect themselves before assisting a victim. Seek immediate medical attention in all cases of exposure.

-

Inhalation: Remove the individual to fresh air immediately. If breathing has stopped, provide artificial respiration. Call for immediate medical assistance.[15]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[6][8]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[8]

-

Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[13] Do not induce vomiting. Call a poison center or doctor immediately.[7]

Section 6: Waste Disposal

Chemical waste disposal is strictly regulated to protect human health and the environment.

-

Classification: 2,5-Dichloro-4-methoxyaniline and any materials contaminated with it (e.g., gloves, weigh boats, absorbent materials) must be disposed of as hazardous waste.[6]

-

Procedure: All waste must be collected in properly sealed and labeled containers. Contact a licensed professional waste disposal service to arrange for pickup and disposal.[6] The material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[6]

-

Compliance: Always adhere to all federal, state, and local environmental regulations regarding hazardous waste disposal.[6]

References

- 2,5-Dimethoxyaniline - CymitQuimica. (n.d.).

- 2,4-Dichloro-5-methoxyaniline, 98% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.).

- Material Safety Data Sheet - 2,5-Dichloro-4-nitroaniline, 97%. (n.d.). Cole-Parmer.

- 2,5-DICHLOROANILINE - CAMEO Chemicals. (n.d.). NOAA.

- SAFETY DATA SHEET - 2,5-Dichloroaniline. (2025-11-06). Sigma-Aldrich.

- Safety Data Sheet: 4-Methoxyaniline. (n.d.). Carl ROTH.

- material safety data sheet - 2,5-dichloro aniline 98%. (n.d.).

- GPS Safety Summary - 2,5-Dichloroaniline. (2025-04-24). Aarti Industries.

- Safety Data Sheet: 4-Methoxyaniline. (n.d.). Carl ROTH.

- 4-methoxyaniline - SAFETY DATA SHEET. (2009-12-01).

- 2,4-Dichloro-5-methoxyaniline | C7H7Cl2NO | CID 1476636. (n.d.). PubChem.

- SAFETY DATA SHEET - 2,4-Dichloro-5-methoxyaniline. (2025-12-25). Fisher Scientific.

- 2,4-DICHLOROANILINE CAS No 554-00-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- SAFETY DATA SHEET - 2,5-Dichloroaniline. (2025-12-18). Fisher Scientific.

- 2,5-Dichloro-4-methoxyaniline | CAS 101251-23-4. (n.d.). Apollo Scientific.

- 2,4-Dichloro-5-methoxyaniline | 98446-49-2. (n.d.). ChemicalBook.

- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). NIOSH.

- 2,4-Dichloro-5-methoxyaniline CAS 98446-49-2. (n.d.). Home Sunshine Pharma.

Sources

- 1. 101251-23-4 Cas No. | 2,5-Dichloro-4-methoxyaniline | Apollo [store.apolloscientific.co.uk]

- 2. 2,4-Dichloro-5-methoxyaniline | C7H7Cl2NO | CID 1476636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dichloro-5-methoxyaniline CAS 98446-49-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 2,4-Dichloro-5-methoxyaniline | 98446-49-2 [chemicalbook.com]

- 5. 2,4-Dichloro-5-methoxyaniline, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. carlroth.com [carlroth.com]

- 10. pppmag.com [pppmag.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. 2,5-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2,5-Dichloro-4-methoxyaniline for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Foreword

Substituted anilines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a vast array of therapeutic agents. Among these, 2,5-Dichloro-4-methoxyaniline presents itself as a compound of significant interest. Its unique substitution pattern—a methoxy group for potential hydrogen bonding and metabolic modulation, flanked by two chlorine atoms that can influence acidity, lipophilicity, and metabolic stability—makes it a compelling building block for novel drug candidates. This guide provides a comprehensive overview of the material safety, physicochemical properties, handling protocols, and potential applications of 2,5-Dichloro-4-methoxyaniline, designed to empower researchers in their drug discovery and development endeavors.

Chemical Identity and Physicochemical Properties

2,5-Dichloro-4-methoxyaniline is a chlorinated and methoxylated aniline derivative. While comprehensive experimental data for this specific isomer is not widely published, its properties can be contextualized by examining related compounds.

Table 1: Physicochemical Properties of 2,5-Dichloro-4-methoxyaniline and Related Analogues

| Property | 2,5-Dichloro-4-methoxyaniline | 2,5-Dichloroaniline[1][2] | 2,4-Dichloro-5-methoxyaniline[3] | 4-Methoxyaniline (p-Anisidine)[2] |

| CAS Number | 101251-23-4[4] | 95-82-9 | 98446-49-2 | 104-94-9 |

| Molecular Formula | C₇H₇Cl₂NO | C₆H₅Cl₂N | C₇H₇Cl₂NO | C₇H₉NO |

| Molecular Weight | 192.04 g/mol [4] | 162.01 g/mol | 192.04 g/mol | 123.15 g/mol |

| Appearance | Not widely reported; likely a solid | Colorless to brown solid[2] | Pale brown solid[3] | Light reddish-brown solid |

| Melting Point | Data not available | 47-50 °C | 51 °C | 56-59 °C |

| Boiling Point | Data not available | 251 °C | 290.1 °C (Predicted) | 243 °C |

| Solubility | Data not available | Insoluble in water[1] | Slightly soluble in Chloroform and Methanol | Sparingly soluble in water |

The molecular weight of 2,5-Dichloro-4-methoxyaniline is confirmed to be 192.04 g/mol [4]. Based on the properties of its structural analogs, it is predicted to be a solid at room temperature with low solubility in water. The presence of the methoxy group, in contrast to 2,5-dichloroaniline, is expected to slightly increase its polarity and potential for hydrogen bonding.

Hazard Identification and Safety Profile

Understanding the hazard profile of a chemical is paramount for ensuring laboratory safety. The primary hazards associated with 2,5-Dichloro-4-methoxyaniline are skin, eye, and respiratory irritation[4].

GHS Hazard Statements: [4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

While specific comprehensive toxicological studies on 2,5-Dichloro-4-methoxyaniline are limited, the broader class of chlorinated anilines is known for its potential toxicity. Aniline and its derivatives can be absorbed through the skin and may cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. Chronic exposure to some anilines has been linked to an increased risk of cancer[5]. Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment.

Safe Handling and Storage Protocols

A multi-layered approach to safety is essential when working with 2,5-Dichloro-4-methoxyaniline, encompassing engineering controls, personal protective equipment, and stringent operational procedures.

Engineering Controls and Personal Protective Equipment (PPE)

The primary route of exposure is through inhalation of dust particles and direct contact with the skin and eyes. The following workflow outlines the necessary protective measures.

Caption: Workflow for the safe handling of 2,5-Dichloro-4-methoxyaniline.

Storage and Incompatibility

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from sources of ignition.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Table 2: First Aid Procedures for 2,5-Dichloro-4-methoxyaniline Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Application in Drug Discovery and Synthesis

While direct synthesis of a marketed drug using 2,5-Dichloro-4-methoxyaniline is not prominently documented, its structural isomer, 2,4-dichloro-5-methoxyaniline, serves as a pivotal intermediate in the synthesis of Bosutinib [3]. Bosutinib is a tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML)[3]. This established use of a closely related isomer underscores the potential of 2,5-Dichloro-4-methoxyaniline as a valuable building block for medicinal chemists.

The strategic placement of the chloro and methoxy groups on the aniline ring allows for a variety of synthetic transformations. The amino group can be readily acylated, alkylated, or used in coupling reactions to construct more complex molecular architectures. The chlorine atoms can participate in nucleophilic aromatic substitution reactions or cross-coupling reactions, further expanding the synthetic possibilities.

Hypothetical Synthetic Pathway

The following diagram illustrates a plausible synthetic route where 2,5-Dichloro-4-methoxyaniline could be utilized to generate a library of diverse compounds for screening.

Caption: Potential synthetic transformations of 2,5-Dichloro-4-methoxyaniline.

Spill, Leak, and Disposal Procedures

In the event of a spill, trained personnel wearing appropriate PPE should be responsible for cleanup.

Spill Response

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material.

-

Collect: Place the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal

All waste generated from the use of 2,5-Dichloro-4-methoxyaniline must be treated as hazardous waste. Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

2,5-Dichloro-4-methoxyaniline is a chemical intermediate with significant potential in the field of drug discovery. Its handling requires a thorough understanding of its associated hazards and the implementation of robust safety protocols. While specific data on this isomer is still emerging, the information available on related compounds provides a strong foundation for its safe and effective use in the laboratory. As research progresses, the synthetic utility of this and other substituted anilines will undoubtedly continue to contribute to the development of novel and life-saving therapeutics.

References

-

Wikipedia. 2,5-Dichloroaniline. [Link]

-

PubChem. 2,4-Dichloroaniline. [Link]

-

PubChem. 2,5-Dichloroaniline. [Link]

-

PubChem. 4-Chloro-2,5-dimethoxyaniline. [Link]

- Google Patents. Method for synthesizing 2,5-dimethoxy-4-chloroaniline.

-

Home Sunshine Pharma. 2,4-Dichloro-5-methoxyaniline CAS 98446-49-2. [Link]

- Google Patents.

-

PubChem. 3,5-Dichloro-4-methoxyaniline. [Link]

- Google P

-

MDPI. Special Issue “Development and Synthesis of Bioactive Compounds”. [Link]

-

PubChem. 2,4-Dichloro-5-methoxyaniline. [Link]

-

PubMed. In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. [Link]

-

National Center for Biotechnology Information. Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products. [Link]

-

National Institute for Chemical Studies. Dichloroanilines: Human health tier II assessment. [Link]

-

Chegg.com. Solved analyze the IR spectrum. Explain whether this is the. [Link]

-

MDPI. In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. [Link]

-

MDPI. Bioactive-Guided Phytochemical Investigations, In Vitro and In Silico Alpha-Glucosidase Inhibition of Two Vietnamese Medicinal Plants Dicranopteris linearis and Psychotria adenophylla. [Link]

-

ATB. 4-Methoxyaniline. [Link]

-

ScienceDirect. Strategies on biosynthesis and production of bioactive compounds in medicinal plants. [Link]

-

N/A. Table of Contents. [Link]

Sources

- 1. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 2. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. B25497.06 [thermofisher.com]

- 4. 101251-23-4 Cas No. | 2,5-Dichloro-4-methoxyaniline | Apollo [store.apolloscientific.co.uk]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

The Strategic Role of 2,5-Dichloro-4-methoxyaniline Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted aniline scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Among these, 2,5-dichloro-4-methoxyaniline and its derivatives have emerged as a privileged structural motif, particularly in the realm of oncology and kinase inhibition. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and burgeoning applications of 2,5-dichloro-4-methoxyaniline derivatives. We will delve into the strategic considerations behind their design, detailed synthetic protocols, and the critical analysis of structure-activity relationships (SAR) that drive the optimization of lead compounds. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation therapeutics.

Introduction: The Enduring Significance of the Aniline Scaffold in Medicinal Chemistry

Aniline and its derivatives have a long and storied history in the pharmaceutical sciences. Their utility stems from their synthetic tractability, allowing for diverse functionalization, and their ability to engage in key interactions with biological targets, such as hydrogen bonding and aromatic stacking. However, the metabolic liabilities associated with simple anilines, often leading to toxicity, have necessitated the exploration of substituted analogues with improved pharmacological profiles.[1] The strategic placement of electron-withdrawing groups, like chlorine atoms, and electron-donating groups, such as a methoxy moiety, on the aniline ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability. This modulation is key to fine-tuning the efficacy and safety of drug candidates.[2]

The 2,5-dichloro-4-methoxyaniline core, in particular, presents a unique combination of features. The two chlorine atoms can enhance binding affinity through halogen bonding and improve metabolic resistance, while the methoxy group can modulate solubility and provide a handle for further derivatization. This trifecta of substituents creates a scaffold with significant potential for generating potent and selective inhibitors of various biological targets.

Synthesis and Derivatization Strategies

The synthesis of the core 2,5-dichloro-4-methoxyaniline scaffold and its subsequent derivatization are critical steps in the drug discovery process. While a direct, high-yield synthesis of 2,5-dichloro-4-methoxyaniline is not extensively documented in readily available literature, its synthesis can be conceptually approached through multi-step sequences involving chlorination, nitration, methoxylation, and reduction reactions on appropriate benzene precursors.

A plausible synthetic approach, adapted from methodologies for related substituted anilines, is outlined below.[3]

Caption: Proposed synthetic pathway to 2,5-dichloro-4-methoxyaniline.

Once the 2,5-dichloro-4-methoxyaniline core is obtained, the primary amino group serves as a versatile handle for a wide array of derivatization reactions, most notably N-acylation and N-alkylation, to generate libraries of potential drug candidates.

N-Acylation of 2,5-Dichloro-4-methoxyaniline

The formation of an amide bond via N-acylation is a fundamental transformation in medicinal chemistry.[4] This reaction allows for the introduction of diverse functionalities that can probe the binding pocket of a target protein and modulate the physicochemical properties of the molecule.

Detailed Experimental Protocol for N-Acylation:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dichloro-4-methoxyaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 equivalents) or diisopropylethylamine (DIPEA, 1.2 equivalents), to the solution and stir for 10-15 minutes at room temperature.

-

Acylating Agent Addition: Slowly add the desired acylating agent (e.g., an acyl chloride or anhydride, 1.1 equivalents) to the stirred solution. The reaction is often performed at 0 °C to control exothermicity.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]

This protocol provides a general framework that can be adapted for a wide range of acylating agents to generate a diverse library of amide derivatives.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 2,5-dichloro-4-methoxyaniline scaffold has shown particular promise in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery.

The aniline core can act as a key hydrogen bond donor or acceptor within the ATP-binding pocket of kinases. The substituents on the aniline ring are critical for achieving both potency and selectivity.

Caption: Key interactions of a 2,5-dichloro-4-methoxyaniline-based kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a broad series of 2,5-dichloro-4-methoxyaniline derivatives are not extensively published, we can extrapolate key principles from related scaffolds. For instance, in a series of 4-anilino-3-cyano-6,7-dialkoxyquinolines developed as MEK inhibitors, the nature of the substituent on the aniline ring was found to be critical for potency.[5] The introduction of hydrophobic groups at the para-position of the aniline ring through linkers like oxygen, sulfur, or a methylene group led to the most active compounds.

Hypothetical SAR Table for 2,5-Dichloro-4-methoxyaniline Derivatives:

| R-Group (at N-acyl position) | Modification Rationale | Expected Impact on Activity |

| Phenyl | Introduction of a hydrophobic moiety to occupy a hydrophobic pocket. | Potential for increased potency. |

| 4-Fluorophenyl | Introduction of a halogen for potential halogen bonding and improved metabolic stability. | May enhance binding affinity and pharmacokinetic properties. |

| Pyridyl | Introduction of a nitrogen atom to act as a hydrogen bond acceptor and improve solubility. | Could improve both potency and drug-like properties. |

| Methyl | A small, simple substituent to probe for steric constraints in the binding pocket. | Likely to have lower potency compared to larger, more functionalized groups. |

This systematic approach to modifying the N-acyl group allows for the exploration of the chemical space around the core scaffold and the identification of key interactions that drive inhibitory activity.

Characterization and Quality Control

The unambiguous characterization of newly synthesized derivatives is paramount for ensuring the integrity of biological data. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of the synthesized compounds.[6][7] The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed picture of the molecular framework.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the N-H and C=O stretches of the amide bond.

Safety and Handling

Substituted anilines and their derivatives should be handled with appropriate safety precautions. 2,5-Dichloro-4-methoxyaniline is classified as harmful and an irritant.[8]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion and Future Perspectives

The 2,5-dichloro-4-methoxyaniline scaffold represents a valuable starting point for the design and synthesis of novel drug candidates, particularly in the field of kinase inhibition. Its unique substitution pattern offers a balance of features that can be exploited to achieve high potency, selectivity, and favorable pharmacokinetic properties. The synthetic strategies outlined in this guide provide a roadmap for the generation of diverse chemical libraries based on this core. Future work in this area will likely focus on the exploration of a wider range of N-acyl and N-alkyl derivatives, detailed biological evaluation against a panel of kinases and other relevant targets, and comprehensive in vitro and in vivo profiling to identify promising lead compounds for further development. The continued investigation of this and related substituted aniline scaffolds will undoubtedly contribute to the advancement of modern medicinal chemistry and the discovery of new therapies for a range of human diseases.

References

- Huynh, T. K. C., Nguyen, T. H. A., Nguyen, T. C. T., & Hoang, T. K. D. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10(35), 20835–20845.

- Rojas, L. B., et al. (2022).

- Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Journal of Medicinal Chemistry, 56(14), 5675–5690.

- Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals, 14(5), 475.

- Rogers, T. E., & Smith, M. D. (2017). Processes for the diazotization of 2,5-dichloroanilines. U.S.

- Barbosa, M., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Scientific Reports, 11(1), 1-16.

- Al-Masoudi, N. A., & Al-Salihi, N. J. (2018). Synthesis, Characterization of 2-(5-Chloro 3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-3-(4-methoxyphenylimino)-propionaldehyde and Testing its Cytotoxic Activity Against Cancer Cell Line. Iraqi Journal of Pharmaceutical Sciences (P-ISSN: 1683-3597 E-ISSN: 2521-3512), 27(1), 8-15.

- Stayrook, K. R., et al. (2017). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. ACS Omega, 2(7), 3435-3444.

- Cain, M. E., & Parg, A. (1989). Process for the acylation of n,n-diallyl aniline. EP0322279B1.

- Găină, L. I., et al. (2021).

- Rhone-Poulenc Industries. (1981). Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process. U.S.

- Salerno, A., & Perillo, I. A. (2005). 1H-and 13C-NMR analysis of a series of 1, 2-diaryl-1H-4, 5-dihydroimidazoles. Molecules, 10(2), 435-443.

- Xie, J., et al. (2018). NH4I-Promoted N-acylation of amines via the transamidation of DMF and DMA under metal-free conditions. Organic & Biomolecular Chemistry, 16(34), 6215-6219.

- Rajput, P., & Sharma, A. (2018). Synthesis and biological importance of amide analogues. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 22-29.

- BenchChem. (2025).

- Gasser, G., & Metzler-Nolte, N. (2012). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 17(12), 13866-13883.

- Polgar, T., & Timari, G. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org.

- Chen, Y., et al. (2022). Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. European Journal of Medicinal Chemistry, 235, 114283.

- BenchChem. (2025).

-

Ferguson, F. M., et al. (2021). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5, 11-dihydro-6H-benzo [e] pyrimido [5, 4-b][3][9] diazepin-6-one scaffold. ACS Medicinal Chemistry Letters, 12(7), 1145-1152.

- Soderberg, T. (2022). 13.13 Uses of 13C NMR Spectroscopy. In Organic Chemistry.

- Wallace, E. M., et al. (2000). MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines. Bioorganic & Medicinal Chemistry Letters, 10(3), 223-226.

- Powers, R. (n.d.).

- Zhang, L., & Wang, Y. (2014). Redeveloping Drugs Based on Existing Patents. Journal of Pharmacy and Pharmacology, 2(1), 1-5.

- O'Brien, P. (2012). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 8, 375-394.

- Salerno, A., & Perillo, I. A. (2005). (1) H-and (13) C-NMR analysis of a series of 1, 2-diaryl-1H-4, 5-dihydroimidazoles. Molecules, 10(2), 435-443.

- New Journal of Chemistry Supporting Inform

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pulsus.com [pulsus.com]

- 5. mdpi.com [mdpi.com]

- 6. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. bionmr.unl.edu [bionmr.unl.edu]

- 8. 101251-23-4 Cas No. | 2,5-Dichloro-4-methoxyaniline | Apollo [store.apolloscientific.co.uk]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Use of "2,5-Dichloro-4-methoxyaniline" in azo dye synthesis

Application Note: High-Performance Azo Pigment Synthesis Using 2,5-Dichloro-4-methoxyaniline

Executive Summary

This technical guide outlines the optimized protocol for utilizing 2,5-Dichloro-4-methoxyaniline (also known as 2,5-Dichloro-p-anisidine) as a diazo component in the synthesis of high-performance Naphthol AS azo pigments. Unlike simple anilines, the presence of chlorine atoms at the 2,5-positions and a methoxy group at the 4-position imparts unique steric and electronic properties, resulting in pigments with superior solvent resistance and lightfastness. This protocol addresses the specific challenges of diazotizing sterically hindered, halogenated amines and controlling the coupling reaction to maximize color strength and purity.

Chemical Profile & Safety

2,5-Dichloro-4-methoxyaniline is a substituted aromatic amine. The ortho-chlorine atom provides steric protection to the azo linkage in the final dye, while the para-methoxy group functions as an auxochrome, shifting absorption bathochromically (red-shift).

| Property | Specification |

| Chemical Name | 2,5-Dichloro-4-methoxyaniline |

| Synonyms | 2,5-Dichloro-p-anisidine; 4-Amino-2,5-dichloroanisole |

| CAS Number | 101251-23-4 (Isomer specific) / 5392-28-9 (Generic ref) |

| Molecular Formula | C₇H₇Cl₂NO |

| Molecular Weight | 192.04 g/mol |

| Appearance | Crystalline solid (Off-white to grey/brown) |

| Solubility | Low in water; soluble in hot HCl, Acetone, Ethanol |

Safety Warning: Chlorinated anilines are potential carcinogens and skin sensitizers. All operations must be conducted in a fume hood with appropriate PPE (Nitrile gloves, respirator, eye protection).

Reaction Mechanism

The synthesis proceeds via two distinct stages: Diazotization and Azo Coupling .[1][2]

-

Diazotization: The amine reacts with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt.[1] The electron-donating methoxy group facilitates this, but the steric bulk of the chlorines requires vigorous stirring and fine particle size.

-

Coupling: The diazonium electrophile attacks the electron-rich position of a coupling component (e.g., Naphthol AS-D) under controlled pH conditions.

Graphviz Diagram: Reaction Pathway

Caption: Pathway transforming the amine precursor into the final azo pigment via diazonium intermediate.

Experimental Protocol

Phase A: Preparation of the Diazonium Salt

Objective: Convert the amine into a reactive diazonium chloride solution.

Reagents:

-

2,5-Dichloro-4-methoxyaniline: 19.2 g (0.1 mol)

-

Hydrochloric Acid (37%): 25 mL (approx. 2.5 eq)

-

Sodium Nitrite (NaNO₂): 7.0 g (dissolved in 20 mL water)

-

Sulfamic Acid: ~0.5 g

-

Ice/Water: As required[1]

Step-by-Step:

-

Dispersion: In a 500 mL beaker, disperse 19.2 g of the amine in 100 mL water. Add 25 mL concentrated HCl. Heat to 70°C to dissolve the amine (forming the hydrochloride salt), then cool rapidly to 0-5°C using an ice bath. Note: Rapid cooling precipitates fine crystals, essential for smooth diazotization.

-

Diazotization: With the temperature maintained at 0-5°C, add the NaNO₂ solution dropwise over 30 minutes. The solution should turn clear or slightly yellow.

-

Endpoint Verification:

-

Starch-Iodide Test: A drop of the mixture on starch-iodide paper must turn blue immediately (indicating excess Nitrite).

-

Congo Red Test: Ensure the pH remains strongly acidic (paper turns blue).

-

-

Stabilization: Stir for an additional 30 minutes. Just before coupling, add small amounts of Sulfamic Acid until the starch-iodide test is negative. Critical: Excess nitrous acid will degrade the coupling component and darken the final pigment.

Phase B: Coupling Reaction

Objective: React the diazonium salt with Naphthol AS-D to precipitate the pigment.

Reagents:

-

Naphthol AS-D (or equivalent): 0.1 mol

-

Sodium Hydroxide (NaOH): 0.12 mol

-

Surfactant (e.g., Tween 80): 0.5 g (Optional, for particle size control)

-

Sodium Acetate: Buffer agent

Step-by-Step:

-

Coupler Dissolution: Dissolve the Naphthol derivative in 200 mL water containing the NaOH and surfactant. Heat if necessary to ensure complete dissolution, then cool to 15°C.

-

Precipitation (Acid Pasting - Optional): For finer particle size, the Naphthol can be reprecipitated by adding dilute acid before coupling, but direct coupling is standard for this class.

-

Coupling: Slowly add the cold Diazonium Salt solution (from Phase A) into the Coupler solution over 60 minutes.

-

pH Control: Simultaneously add Sodium Acetate solution to maintain the pH between 5.0 and 6.0 . Note: Too high pH (>8) causes diazo decomposition; too low pH (<4) stops the coupling.

-

Digestion: Once addition is complete, heat the pigment slurry to 80-90°C for 1 hour. This "ripening" step improves crystallinity and filtration properties.

-

Isolation: Filter the pigment hot. Wash with hot water until the filtrate is neutral and chloride-free. Dry at 60°C.

Workflow Visualization

Graphviz Diagram: Experimental Workflow

Caption: Operational flowchart ensuring process integrity from amine dissolution to pigment isolation.

Quality Control & Troubleshooting

| Parameter | Method | Acceptance Criteria | Troubleshooting |

| Diazo Clarity | Visual | Clear/Slight Haze | If turbid, filter before coupling. Unreacted amine ruins brightness. |

| Purity (HPLC) | Reverse Phase C18 | >98.5% | Impurities often stem from incomplete diazotization. |

| Color Strength | Spectrophotometer | ±2% of Std | Low strength usually indicates diazo decomposition (temp too high). |

| Free Amine | TLC | <0.1% | Ensure slight excess of NaNO₂ during Phase A. |

References

-

Hunger, K. (2004). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.

-

Zollinger, H. (2003).[3] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Helvetica Chimica Acta.

-

BenchChem. (2025).[1] Diazotization Protocols for Substituted Anilines.

-

PubChem. (n.d.).[4] 2,5-Dichloro-4-methoxyaniline Compound Summary.

-

Google Patents. (2016). Method for diazotizing 2,5-dichloroaniline derivatives (CN105873900A).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,5-Dichloro-4-methoxyaniline

Welcome to the technical support center for the synthesis of 2,5-Dichloro-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to empower you with the knowledge to overcome common challenges and optimize your synthesis for higher yield and purity.

Overview of the Primary Synthetic Route

The most prevalent and industrially relevant method for synthesizing 2,5-Dichloro-4-methoxyaniline is the catalytic hydrogenation of its nitro precursor, 2,5-dichloro-4-methoxy-1-nitrobenzene. This process typically involves the use of a platinum-on-carbon (Pt/C) catalyst in an aromatic solvent. While seemingly straightforward, several factors can influence the reaction's success.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments.

Low or No Yield

Q1: My reaction has stalled, and I'm observing very low conversion of the starting material. What are the likely causes?

A1: A stalled reaction can be attributed to several factors, primarily related to the catalyst and reaction conditions.

-

Catalyst Activity: The platinum-on-carbon catalyst is susceptible to poisoning. Ensure your starting materials and solvent are free from impurities like sulfur or thiophene derivatives, which can deactivate the catalyst. The age and storage conditions of the catalyst can also affect its activity.

-

Insufficient Hydrogen Pressure: The reduction of the nitro group requires a sufficient supply of hydrogen. Ensure your reaction vessel is properly sealed and that the hydrogen pressure is maintained within the recommended range (e.g., 5 to 50 atmospheres gauge) throughout the reaction.[1]

-

Inadequate Mixing: Proper agitation is crucial to ensure good contact between the reactants, solvent, catalyst, and hydrogen gas. If the stirring is inefficient, the reaction rate will be significantly reduced.

-

Low Temperature: While higher temperatures can sometimes lead to side reactions, a temperature that is too low may result in a sluggish reaction. The optimal temperature range is typically between 80°C and 110°C.[1]

Q2: I've confirmed my catalyst is active and the reaction conditions are optimal, but my yield is still disappointingly low. What else should I investigate?

A2: If the fundamental reaction parameters are correct, consider the possibility of side reactions or product loss during workup.

-

Side Reactions: The primary side reaction of concern is dehalogenation, where one or both chlorine atoms are replaced by hydrogen. This can be minimized by using a modified (sulfited) Pt/C catalyst and maintaining a slightly basic pH (8-10) through the addition of buffer substances.[1] The formation of colored byproducts can also occur, indicating over-reduction or other undesired transformations.

-

Product Loss During Workup: The isolation of 2,5-Dichloro-4-methoxyaniline is critical for achieving a high yield. If you are precipitating the product from the reaction mixture, ensure the solution is sufficiently cooled to maximize crystallization. During filtration, wash the product with a minimal amount of cold solvent to avoid redissolving it.

Impure Product

Q3: My final product is discolored (e.g., reddish or dark). What causes this, and how can I obtain a purer, colorless product?

A3: Discoloration is a common issue and is often due to the formation of colored impurities or oxidation of the desired aniline product.

-

Oxidation: Anilines, in general, are susceptible to air oxidation, which can lead to the formation of colored byproducts. It is crucial to handle the isolated product under an inert atmosphere (e.g., nitrogen) whenever possible, especially during drying and storage. Filtering the catalyst under nitrogen can also prevent the filtrate from turning red.[1]

-

Incomplete Reduction: The presence of unreacted nitro starting material or partially reduced intermediates (e.g., nitroso or hydroxylamine compounds) can impart color to the final product. Ensure the reaction goes to completion by monitoring it with techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Side-Product Formation: As mentioned earlier, dehalogenation and other side reactions can generate impurities that may be colored. Optimizing the reaction conditions to minimize these side reactions is key.

-

Purification: If your product is consistently discolored, a recrystallization step may be necessary. Solvents such as ethanol-water mixtures have been shown to be effective for the purification of similar compounds.[2]

Q4: I'm observing an impurity with a lower molecular weight than my product in my mass spectrometry analysis. What could this be?

A4: A lower molecular weight impurity is often indicative of dehalogenation, where a chlorine atom has been replaced by a hydrogen atom. This results in the formation of 2-chloro-4-methoxyaniline or 5-chloro-4-methoxyaniline. To mitigate this, consider the following:

-

Catalyst Modification: Employing a sulfited Pt/C catalyst can help to suppress the hydrodechlorination side reaction.[1]

-

pH Control: Maintaining a slightly alkaline pH can also reduce the incidence of dehalogenation.

-

Reaction Time: Prolonged reaction times can sometimes lead to an increase in dehalogenation. Monitor the reaction closely and stop it once the starting material has been consumed.

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of 2,5-Dichloro-4-methoxyaniline.

Caption: Troubleshooting workflow for the synthesis of 2,5-Dichloro-4-methoxyaniline.

Frequently Asked Questions (FAQs)

Q1: Can I use a different catalyst for this reduction?

A1: While platinum on carbon is widely used, other catalysts like palladium on carbon (Pd/C) can also be effective for nitro group reductions. However, the selectivity and potential for side reactions like dehalogenation may differ. It is advisable to perform small-scale test reactions to evaluate the performance of an alternative catalyst.

Q2: Are there alternative, non-catalytic hydrogenation methods for this synthesis?

A2: Yes, other reduction methods have been reported. For instance, the use of zinc powder in an ethanol-water mixture with a catalytic amount of ammonium chloride and glacial acetic acid can yield the desired product.[2] Another patented method involves the use of selenium as a catalyst with carbon monoxide under high pressure.[3] These methods may be advantageous in situations where high-pressure hydrogenation equipment is not available, but they may also involve more complex workup procedures.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q4: What is the best way to purify the final product?

A4: The primary purification method is typically precipitation from the reaction mixture, followed by filtration.[1][4] If further purification is required to remove colored impurities or side products, recrystallization is recommended. A solvent system in which the product has good solubility at high temperatures and poor solubility at low temperatures should be chosen. Ethanol-water or methanol-water mixtures are often good starting points.[2]

Data Summary Table

| Parameter | Recommended Conditions | Potential Issues if Deviated |